
2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexenone, characterized by the presence of hydroxyl and methylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one can be achieved through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-cyclohexen-1-one with formaldehyde in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for efficient production. Detailed industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties[][2].
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Shares a similar structure but differs in the ring size and position of functional groups.
2-Hydroxy-3-isopropyl-6-methylcyclohex-2-en-1-one: Another derivative with an isopropyl group instead of a methylidene group.
Uniqueness
2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
649767-58-8 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h10H,1,3-4H2,2H3 |
InChI-Schlüssel |
AEDUKXKSYNROMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C)CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


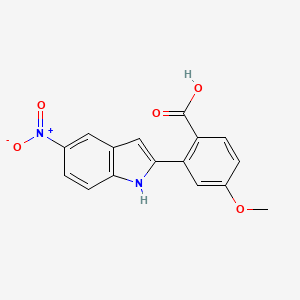
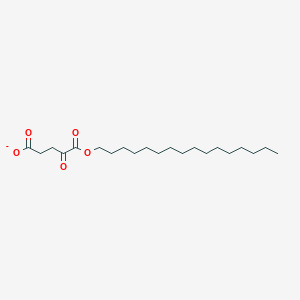
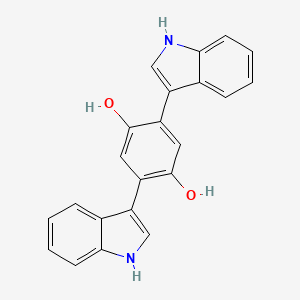
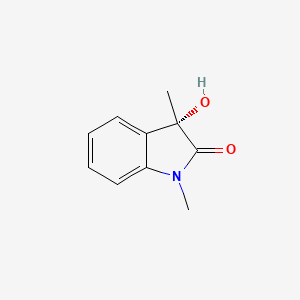
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
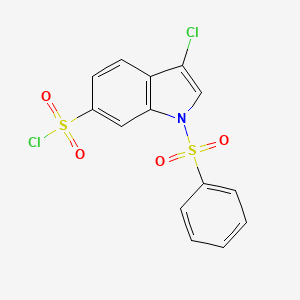
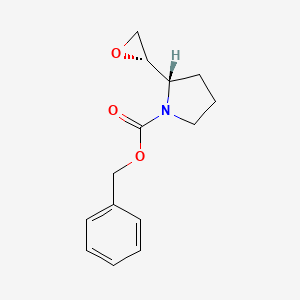
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
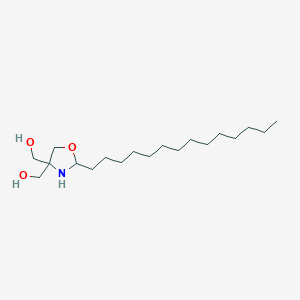
![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
